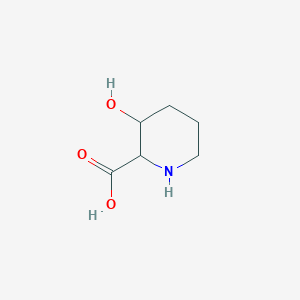
3-Hydroxypiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypiperidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
3-Hydroxypiperidine-2-carboxylic acid serves as a chiral building block in organic synthesis. Its stereochemical properties allow for the creation of enantiopure compounds, which are crucial in developing pharmaceuticals and agrochemicals. The compound can also be utilized in the synthesis of complex organic molecules through various reactions such as oxidation and reduction.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group to carbonyl | Potassium permanganate |
| Reduction | Carboxylic acid to alcohol | Lithium aluminum hydride |
| Substitution | Hydroxyl group replacement | Thionyl chloride |
Biology
In biological research, this compound is studied for its role in enzyme-catalyzed reactions . Its ability to act as both a substrate and an inhibitor makes it valuable for understanding metabolic pathways. Notably, it has shown potential as an inhibitor for enzymes involved in various diseases, including neurodegenerative disorders.
Key Biological Activities:
- Enzyme Inhibition: Modulates enzyme activity, which can be beneficial in therapeutic contexts.
- Neuropharmacological Effects: May interact with neurotransmitter receptors, suggesting applications in treating conditions like depression and anxiety.
Medical Applications
The therapeutic potential of this compound is under investigation for several medical applications:
- Cancer Therapy: Research indicates that this compound can inhibit tumor growth by affecting specific metabolic pathways.
- Neurodegenerative Diseases: Studies have suggested its utility in developing treatments for Alzheimer's disease by modulating synaptic transmission.
- Antiviral Activity: Preliminary investigations show promise in inhibiting viral replication mechanisms.
Case Studies
- A study exploring the neuropharmacological properties highlighted that this compound could enhance synaptic transmission, indicating its potential use in mood disorders .
- Cytotoxicity assays demonstrated superior effects against FaDu cells compared to other piperidine derivatives .
Industrial Applications
In the industrial sector, this compound is valuable for producing fine chemicals and pharmaceuticals. Its unique properties facilitate the development of specialized compounds required in various applications.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
3-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) |
Clave InChI |
FDMYUQHVJYNDLI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(NC1)C(=O)O)O |
Sinónimos |
3-hydroxypipecolic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















